5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one
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Overview
Description
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one is a complex organic compound belonging to the class of phenylpyrazoles These compounds are characterized by a pyrazole ring bound to a phenyl group
Preparation Methods
The synthesis of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one involves several steps. One common method includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridines substituted at C-3 with a heterocycle . Industrial production methods often involve robust Sonogashira coupling procedures to prepare the alkynyl heterocycles .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It undergoes substitution reactions where different substituents can be introduced into the molecule.
Common reagents and conditions used in these reactions include hydrazine for condensation reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects by inhibiting specific enzymes, such as extracellular-signal-regulated kinases (ERK1 and ERK2). It is a potent, cell-permeable, ATP-competitive inhibitor of these kinases . The inhibition of these kinases affects various cellular processes, including cell proliferation and differentiation .
Comparison with Similar Compounds
Similar compounds include other phenylpyrazoles and pyrazolopyridines. These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, FR180204 is a similar compound that also acts as an ERK inhibitor . The uniqueness of 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one lies in its specific substitution pattern and its potent inhibitory activity against ERK1 and ERK2 .
Properties
Molecular Formula |
C18H18N6O |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2,3a,4,5,6,7,7a-octahydropyrazolo[3,4-c]pyridazin-3-one |
InChI |
InChI=1S/C18H18N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-9,12-13,17,19-21H,10H2,(H,22,25) |
InChI Key |
OKHYVWJYKLEQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(NNC1C3=C4C=CC=CN4N=C3C5=CC=CC=C5)NNC2=O |
Origin of Product |
United States |
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